molecular formula C19H20O5 B1197277 [(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate

Cat. No. B1197277
M. Wt: 328.4 g/mol
InChI Key: RRHCDWLSHIIIIT-IWOOQVRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-butenoic acid [(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h][1]benzopyran-9-yl] ester is a member of coumarins.

Scientific Research Applications

Overview of 3-Hydroxycoumarin Chemistry

3-Hydroxycoumarin derivatives, including compounds like “[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate”, are significant due to their broad applications in pharmaceutical, perfumery, and agrochemical industries. These compounds exhibit diverse chemical, photochemical, and biological properties, making them essential in various research areas. Synthesis methods have evolved to include salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds, with alternative routes focusing on intermediate synthesis compounds. The reactivity of these derivatives allows for the formation of various heterocyclic compounds, demonstrating their versatility in genetics, pharmacology, and microbiology fields (Yoda, 2020).

Medicinal Applications of Blepharispermum subsessile

Research on Blepharispermum subsessile, a plant containing chromenes similar to the queried compound, has indicated significant medicinal properties. Chromenes extracted from the plant demonstrate antimicrobial and anti-feedant activities, highlighting the potential of such compounds in developing new therapeutic agents. The presence of chromenes in medicinal plants underscores the importance of these molecules in drug discovery and ethnopharmacology (Nayak & Kalidass, 2016).

Synthetic Strategies for 3,4-Dihydropyran Derivatives

Enantioselective syntheses of 3,4-dihydropyran derivatives, a class of compounds related to the queried chemical structure, are crucial in creating bioactive molecules and natural products. These syntheses employ chiral metal complexes and organocatalysts, showcasing the adaptability and efficiency of catalytic systems in achieving molecular complexity. This area of research exemplifies the synthetic versatility of compounds akin to “[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate” in constructing biologically active molecules (Desimoni, Faita, & Quadrelli, 2018).

Synthesis and Applications of 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, which share structural similarities with the compound , are highlighted for their pharmacological significance. These compounds serve as core structures for secondary metabolites with various synthetic protocols developed for their production. The synthesis methods include Suzuki coupling reactions and reactions with Michael acceptors, underscoring the chemical utility of such compounds in pharmacology and organic chemistry (Mazimba, 2016).

properties

Product Name

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5+/t15-/m1/s1

InChI Key

RRHCDWLSHIIIIT-IWOOQVRJSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate
Reactant of Route 2
Reactant of Route 2
[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate
Reactant of Route 3
[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate
Reactant of Route 4
[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate
Reactant of Route 5
[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate
Reactant of Route 6
[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate

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